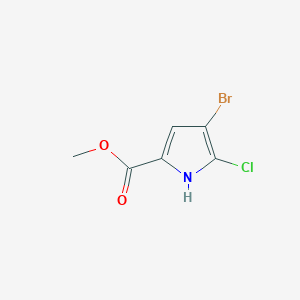

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate

Description

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative featuring bromine and chlorine substituents at the 4- and 5-positions of the pyrrole ring, respectively, and a methyl ester group at the 2-position. Halogenated pyrroles are frequently employed in cross-coupling reactions, agrochemical synthesis, and drug discovery .

Properties

IUPAC Name |

methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMCQCWHGHRKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

In a dichloromethane solvent system, NBS selectively brominates the pyrrole ring at the 4-position. The reaction proceeds via a radical mechanism initiated by light or a radical initiator (e.g., AIBN). Typical conditions include:

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 60–75% |

| Catalyst/Initiator | AIBN (0.1–1.0 mol%) |

The brominated intermediate, methyl 4-bromo-1H-pyrrole-2-carboxylate, is isolated via column chromatography.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Chlorination at the 5-position is achieved using sulfuryl chloride in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction mechanism involves electrophilic substitution, with the ester group directing chlorination to the adjacent position:

Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | −10°C to 0°C |

| Reaction Time | 2–6 hours |

| Yield | 50–65% |

| Catalyst | FeCl₃ (5–10 mol%) |

The product is purified via recrystallization from ethanol/water.

Multi-Step Synthesis from 3-Aminocrotononitrile

A patent-derived method (CN104844567A) outlines a four-step synthesis starting from 3-aminocrotononitrile, involving cyclization, bromination, oxidation, and esterification:

Cyclization to 3-Amino-5-Methylpyrazole

3-Aminocrotononitrile reacts with hydrazine hydrate under reflux to form 3-amino-5-methylpyrazole:

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 8–24 hours |

| Yield | 70–80% |

Bromination with HBr/CuBr

The amino group is replaced via a Sandmeyer-type reaction using HBr and CuBr:

| Parameter | Value |

|---|---|

| Temperature | 40–60°C |

| Reaction Time | 30–60 minutes |

| Yield | 55–65% |

Oxidation to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 2–4 hours |

| Yield | 60–70% |

Esterification with Methanol

The carboxylic acid is esterified using methanol and H₂SO₄:

| Parameter | Value |

|---|---|

| Temperature | Reflux |

| Reaction Time | 12–24 hours |

| Yield | 70–75% |

Enzymatic Bromination Using Vanadium-Dependent Haloperoxidases

An eco-friendly approach employs vanadium-dependent bromoperoxidases (V-BPOs) to catalyze bromination. In this method, methyl 1H-pyrrole-2-carboxylate is treated with H₂O₂ and NaBr in the presence of V-BPOs extracted from Ascophyllum nodosum:

| Parameter | Value |

|---|---|

| pH | 6.2–6.5 |

| Temperature | 20–25°C |

| Reaction Time | 24 hours |

| Yield | 50–60% |

This method avoids toxic brominating agents but requires precise pH control.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance yield and safety. Key industrial parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic |

| Residence Time | 10–30 minutes |

| Throughput | 1–5 kg/day |

| Purity | ≥98% |

Automated systems enable real-time monitoring of halogenation and esterification steps, reducing byproduct formation.

Comparative Analysis of Methods

The table below evaluates the efficiency, cost, and sustainability of each method:

| Method | Yield (%) | Cost (USD/kg) | Green Metrics (E-factor) |

|---|---|---|---|

| Electrophilic | 60–75 | 120–150 | 8–12 |

| Multi-Step | 55–65 | 200–250 | 15–20 |

| Enzymatic | 50–60 | 300–400 | 3–5 |

Enzymatic bromination offers the lowest environmental impact but higher costs, while electrophilic substitution balances yield and affordability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate is used in several scientific research applications:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern of halogens and ester groups significantly influences molecular weight, melting points, and solubility. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Effects: Replacing bromine with iodine (as in the iodo analog) increases molecular weight by ~120 g/mol due to iodine’s larger atomic mass. This substitution may reduce solubility in nonpolar solvents .

- Ester vs. Acid : The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid derivative, which is more polar and soluble in basic aqueous solutions .

Key Observations :

- The target compound’s synthesis is complicated by the need for sequential halogenation, increasing the risk of side reactions. Chromatography is often required for purification, unlike simpler derivatives like ethyl 2,4-dimethyl-3-propylpyrrole-5-carboxylate, which can be isolated via crystallization .

- Iodination reactions may require specialized conditions (e.g., oxidative environments), whereas bromination/chlorination with NBS/NCS is more straightforward .

Crystallographic and Structural Insights

Hydrogen bonding patterns () likely differ between analogs; for example, the carboxylic acid derivative (C₆H₆ClNO₂) may form stronger intermolecular hydrogen bonds than its ester counterparts, affecting crystal packing .

Biological Activity

Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₅BrClNO₂ and a molecular weight of approximately 238.47 g/mol. The compound features a five-membered heterocyclic ring with bromine and chlorine substituents at the 4th and 5th positions, respectively, and a methyl ester group at the second carbon of the pyrrole ring. These structural characteristics enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and chlorine) are believed to enhance the compound's binding affinity, facilitating inhibition or modulation of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and other enzymes involved in cancer progression.

- Proton Transfer : It can act as a proton acceptor, which is significant in biochemical pathways where proton transfer is crucial.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits notable effects against various bacterial strains. For instance, compounds similar to this pyrrole derivative have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates potential anticancer properties, with studies focusing on its ability to inhibit growth in cancer cell lines. Similar pyrrole derivatives have demonstrated efficacy against colon cancer cell lines with GI50 values around M . The interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 suggests a pathway for targeted cancer therapy.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Studies

- Anticancer Efficacy : A study on pyrrole derivatives demonstrated that specific analogs could inhibit cell proliferation in vitro and reduce tumor growth in vivo models of colon cancer . These findings highlight the potential for developing new therapeutic agents based on this compound.

- Enzyme Interaction : Research utilizing molecular docking techniques indicated that this compound could form stable complexes with key enzymes involved in cancer metabolism, suggesting its role as a competitive inhibitor.

Q & A

Q. What are the standard synthetic routes for Methyl 4-bromo-5-chloro-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via sequential halogenation and esterification. A common approach involves:

- N-Benzylation : Reacting a pyrrole precursor (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate) with a chlorinated benzyl halide (e.g., 4-chlorobenzyl chloride) in the presence of a base like Cs₂CO₃ in DMF .

- Suzuki Coupling : Introducing aryl/heteroaryl groups via palladium-catalyzed cross-coupling with boronic acids. For example, Pd(dppf)Cl₂ and KOAc in 1,4-dioxane can facilitate coupling reactions .

- Esterification/Hydrolysis : Converting intermediates to the methyl ester using methanol under acidic or basic conditions .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity.

- X-Ray Diffraction (XRD) : Single-crystal XRD with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the 3D structure and validates bond lengths/angles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered structures) be resolved for this compound?

Disorder in crystal structures often arises from dynamic molecular conformations or twinning. To address this:

- Multi-Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disorder over multiple sites .

- Validation Tools : Employ PLATON (Spek, 2009) to check for missed symmetry or incorrect space group assignments .

- Hydrogen Bonding Analysis : Apply graph set analysis (Bernstein et al., 1995) to identify robust hydrogen-bonding motifs that stabilize the lattice, reducing ambiguity .

Q. What challenges arise in optimizing Suzuki coupling reactions with this compound?

Key challenges include:

- Steric Hindrance : Bulky substituents at the 4- and 5-positions hinder Pd catalyst access. Using smaller ligands (e.g., Pd(PPh₃)₄) or microwave-assisted heating improves yields .

- Competitive Side Reactions : Debromination or ester hydrolysis may occur. Optimizing solvent (e.g., THF over DMF) and reaction time minimizes byproducts .

- Catalyst Loading : Lower Pd concentrations (1–2 mol%) reduce costs without sacrificing efficiency .

Q. How does hydrogen bonding influence the solid-state properties of this compound?

Hydrogen bonding patterns, analyzed via graph set notation (e.g., R(8) motifs), dictate crystal packing and stability. For example:

Q. What computational methods support the design of derivatives for biological activity studies?

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinase inhibitors) based on the compound’s halogen substituents.

- DFT Calculations : Gaussian09 optimizes geometries and calculates electrostatic potential surfaces to guide functionalization at the 4- and 5-positions .

- QSAR Models : Correlate substituent electronegativity (Br, Cl) with antimicrobial activity using regression analysis .

Methodological Considerations

Q. How to validate the purity of synthesized batches?

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection at 254 nm identifies impurities (<0.5% area threshold).

- Elemental Analysis : Confirm C, H, N, Br, and Cl percentages within ±0.4% of theoretical values .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to detect solvent residues or polymorphic contaminants .

Q. What strategies mitigate racemization during functional group modifications?

- Low-Temperature Reactions : Conduct ester hydrolysis or amidation at 0–5°C to preserve stereochemistry .

- Chiral Auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to stabilize intermediates during asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.